Macropa-NH2
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Overview
Description
Macropa-NH2 is an organic compound known for its nickel coordination activity, forming stable complexes with metals. It is a precursor to Macropa-NCS, a promising therapeutic radiopharmaceutical used in the treatment of soft tissue metastases .
Preparation Methods
Macropa-NH2 is typically synthesized through organic synthesis methods involving multiple steps and raw materials. One common synthetic route involves the use of an 18-membered macrocyclic ligand . The preparation of this compound often includes heating a white suspension of the compound with sodium carbonate in acetone, followed by the addition of carbon disulfide and further heating .
Chemical Reactions Analysis
Macropa-NH2 undergoes several types of chemical reactions, including chelation, where it forms stable complexes with metals such as radium, barium, and actinium . Common reagents used in these reactions include ammonium acetate and various targeting vectors . The major products formed from these reactions are highly stable radiocomplexes, which are significant for biomedical applications .
Scientific Research Applications
Macropa-NH2 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Macropa-NH2 involves its ability to chelate metals, forming stable complexes that can be used for targeted alpha therapy. The compound binds to metals such as radium and actinium, forming radiocomplexes that are stable in biological conditions . These complexes can be conjugated to cancer-targeting moieties, allowing for precise delivery of therapeutic radionuclides to cancer cells .
Comparison with Similar Compounds
Macropa-NH2 is unique in its ability to form highly stable complexes with metals at room temperature, a significant advantage over other chelators such as DOTA and EDTA . Similar compounds include:
This compound’s ability to form stable complexes with a wide range of metals, including those used in targeted alpha therapy, makes it a valuable compound in scientific research and medical applications.
Properties
Molecular Formula |
C26H37N5O8 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
4-amino-6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C26H37N5O8/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35) |
InChI Key |
WABTUXPZUNQNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N)C(=O)O |
Origin of Product |
United States |
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